

Diacerein-d6 chemical properties and structure

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Compound of Interest

Compound Name: *Diacerein-d6*

Cat. No.: *B12052850*

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An In-depth Technical Guide to **Diacerein-d6**: Chemical Properties and Structure

Introduction

Diacerein-d6 is the deuterated analog of Diacerein, a symptomatic slow-acting drug for osteoarthritis (SYSADOA).[1] As a stable isotope-labeled compound, **Diacerein-d6** serves as an invaluable internal standard for the quantification of Diacerein in biological matrices using mass spectrometry-based assays, such as GC-MS or LC-MS.[2] Its use in pharmacokinetic and metabolic studies allows for precise differentiation between the administered compound and its endogenous counterparts. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for **Diacerein-d6**, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

Diacerein-d6, also known as Diacetyl-d6 rhein, is chemically designated as 4,5-Bis(acetoxy-d3)-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid.[2][3] The "-d6" signifies that the six hydrogen atoms on the two acetyl groups have been replaced by deuterium atoms.[4] This isotopic substitution results in a mass shift of +6, which is crucial for its use as an internal standard.[4]

Physicochemical Properties

The key physicochemical properties of **Diacerein-d6** are summarized in the table below. These properties are essential for understanding its behavior in analytical and biological systems.

Property	Value	Reference
Molecular Formula	C ₁₉ H ₆ D ₆ O ₈	[2][3]
Molecular Weight	374.33 g/mol	[2][3][4][5]
CAS Number	1325559-27-0	[2][3][6]
Appearance	Light yellow to yellow solid	[7]
Isotopic Purity	98 atom % D	[4]
Assay	95% (CP)	[4]
Storage	2-8°C Refrigerator	[2]

Structural Information

The structural identity of **Diacerein-d6** is well-defined by various chemical descriptors.

Identifier	Value	Reference
IUPAC Name	9,10-dioxo-4,5-bis[(2,2,2-trideuterioacetyl)oxy]anthracene-2-carboxylic acid	[5]
SMILES	<chem>[2H]C([2H])([2H])C(=O)Oc1cccc2C(=O)c3cc(cc(OC(=O)C([2H])([2H])([2H])c3C(=O)c12)C(O)=O</chem>	[4]
InChI	1S/C19H12O8/c1-8(20)26-13-5-3-4-11-15(13)18(23)16-12(17(11)22)6-10(19(24)25)7-14(16)27-9(2)21/h3-7H,1-2H3,(H,24,25)/i1D3,2D3	[4][5]
InChI Key	TYNLGDBUJLVSMA-WFGJKAKNSA-N	[4]

Experimental Protocols

The characterization and quantification of **Diacerein-d6** and its parent compound, Diacerein, rely on various analytical techniques. Below are detailed methodologies for key experiments.

Synthesis of Diacerein

While specific synthesis protocols for **Diacerein-d6** are proprietary, the synthesis of Diacerein typically involves the diacetylation of rhein.[8] A general procedure is as follows:

- Dissolution: Rhein is dissolved in a mixture of triethylamine and acetic anhydride.[9]
- Reaction: The reaction mixture is stirred at an elevated temperature (e.g., 70°C) for a specified period (e.g., 2 hours).[9]
- Monitoring: The progress of the reaction is monitored by Thin-Layer Chromatography (TLC). [9]
- Purification: The resulting Diacerein is purified using appropriate chromatographic techniques.[9]

For **Diacerein-d6** synthesis, deuterated acetic anhydride would be used as the acetylating agent.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of Diacerein and its derivatives.

- System: An HPLC system equipped with a pump, an injector with a 20 µl loop, and a UV/VIS detector is used.[10]
- Column: A Thermosil® ODS-3, 250 mm × 4.6 mm, 5µm column is a suitable stationary phase.[10]
- Mobile Phase: A combination of acetonitrile and a 0.01 M ammonium formate buffer (55:45 % v/v) can be used.[10]
- Detection: UV detection is carried out at 254 nm, which is the maximum UV absorbance for Diacerein.[10]

- Flow Rate: The flow rate is typically set to 0.8 ml/min.[10]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the primary technique for quantifying **Diacerein-d6** and Diacerein in biological samples.

- Chromatography: An Agilent Series liquid chromatograph with a Zorbax C18 column (100 mm x 4.6 mm, 5 μ m) can be used for separation.[10]
- Mass Spectrometry: A triple quadrupole mass spectrometer, such as the Sciex 4000 Q-Trap, is employed for detection.[10][11]
- Ionization: Electrospray ionization (ESI) in the negative ion mode is typically used.[10][11]
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation and confirming the position of deuterium labeling.

- Spectrometer: An NMR spectrometer operating at 400 MHz, such as a Bruker NMR AV, is suitable.[10]
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a common solvent for Diacerein.[9][12]
- ^1H NMR of Diacerein (for comparison): (400 MHz, DMSO-d6): δ 2.39 (s, 3H), 2.40 (s, 3H), 7.64 (d, J = 8.0 Hz, 1H), 7.95 (t, J = 7.9 Hz, 1H), 8.03 (s, 1H), 8.15 (d, J = 7.7 Hz, 1H), 8.55 (s, 1H), 13.92 (brs, 1H).[9]
- ^{13}C NMR of Diacerein (for comparison): (100 MHz, DMSO-d6): δ 20.8, 124.9, 125.0, 125.3, 128.0, 130.2, 130.6, 134.1, 134.6, 135.5, 136.4, 149.5, 149.7, 165.0, 169.0, 169.0, 180.3, 180.8.[9]

Signaling Pathways

Diacerein is a prodrug that is completely metabolized to its active form, rhein, before reaching systemic circulation.[13][14] Rhein exerts its anti-inflammatory and chondroprotective effects primarily by inhibiting the interleukin-1 β (IL-1 β) system and its downstream signaling pathways.[1][13]

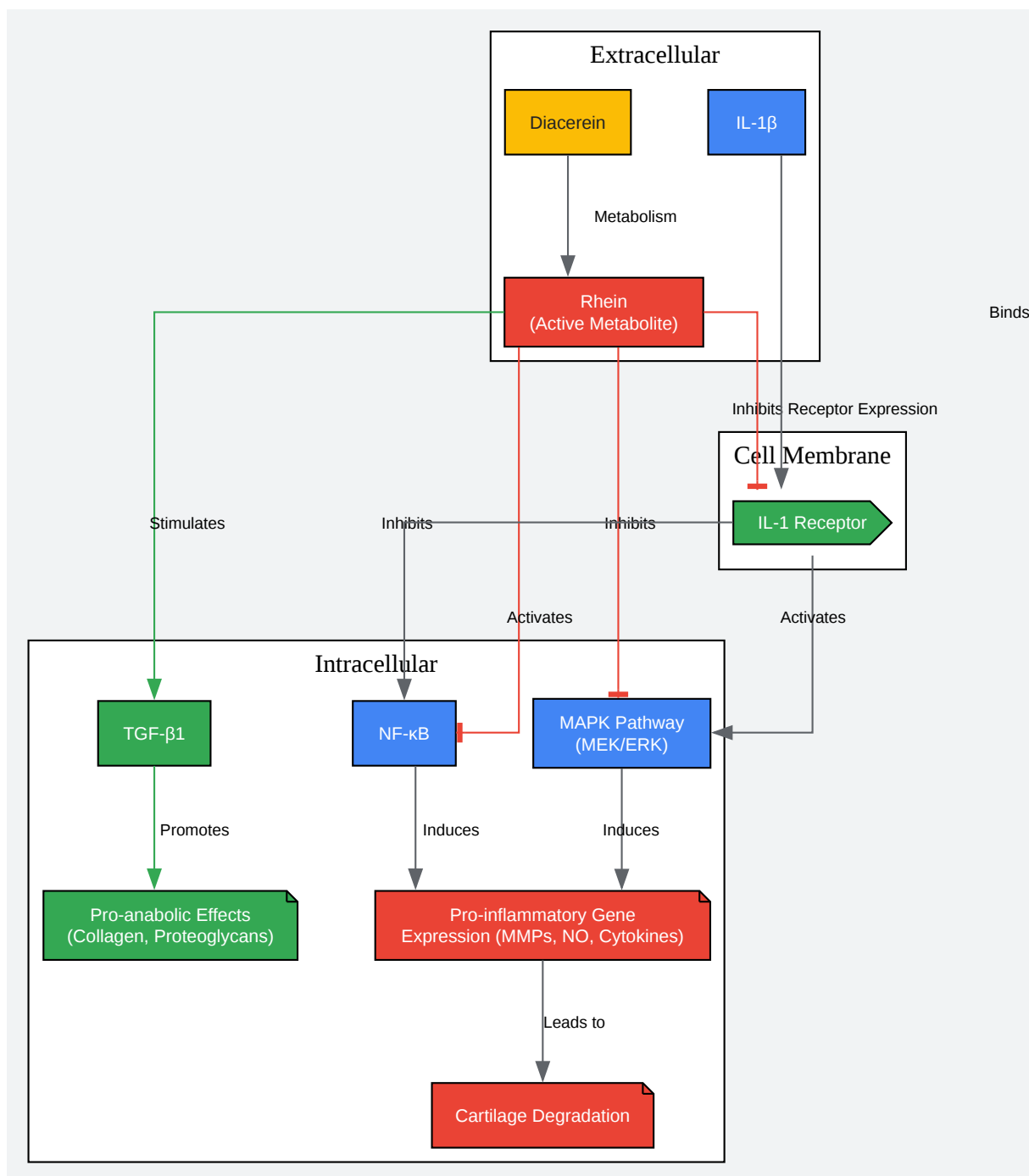
Inhibition of the IL-1 β Pathway

Rhein's mechanism of action involves several key steps that ultimately suppress the inflammatory cascade initiated by IL-1 β :

- **Reduced IL-1 β Production:** Diacerein has been shown to inhibit the IL-1 converting enzyme (ICE), which is necessary for the activation of the IL-1 β precursor.[15]
- **Decreased IL-1 Receptor Levels:** Rhein reduces the levels of IL-1 receptors on the surface of chondrocytes, thereby decreasing the cell's sensitivity to IL-1 β . [1][15]
- **Inhibition of Downstream Signaling:** By interfering with the IL-1 β signaling complex, rhein inhibits the activation of downstream pathways, including the NF- κ B and Mitogen-Activated Protein Kinase (MAPK) pathways.[15][16] This leads to a reduction in the expression of pro-inflammatory genes, such as those for cytokines, nitric oxide, and matrix metalloproteinases (MMPs).[15]

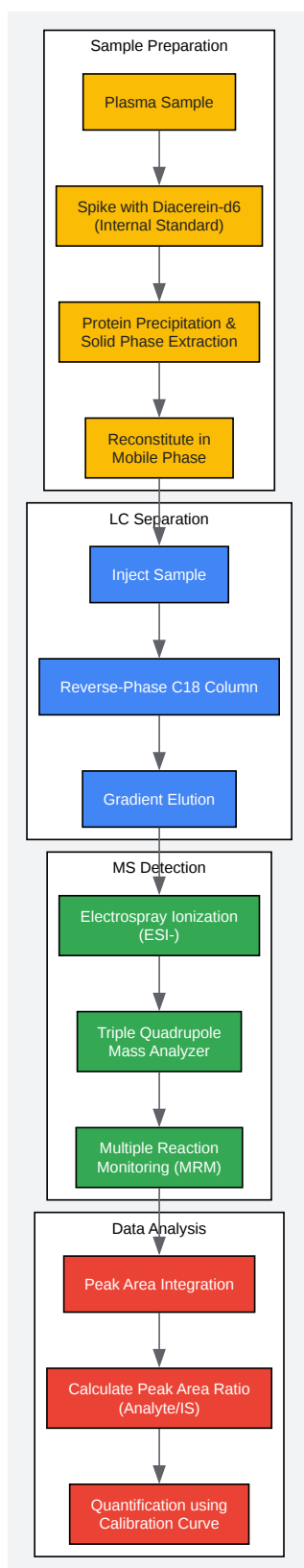
Pro-anabolic and Anti-catabolic Effects

Beyond its anti-inflammatory properties, Diacerein and its active metabolite rhein also exhibit pro-anabolic and anti-catabolic effects on cartilage.[1] They have been shown to stimulate the synthesis of cartilage matrix components like collagen and proteoglycans, potentially through the stimulation of Transforming Growth Factor- β 1 (TGF- β 1) expression.[15]



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Caption: Mechanism of action of Diacerein's active metabolite, Rhein.



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Caption: Experimental workflow for the quantification of Diacerein using **Diacerein-d6**.

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